2-Ethyl-5-((4-methoxyphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
2-Ethyl-5-((4-methoxyphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C20H26N4O2S and its molecular weight is 386.51. The purity is usually 95%.
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Biological Activity
The compound 2-Ethyl-5-((4-methoxyphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a hybrid molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and efficacy in various biological assays.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. It is hypothesized that the thiazole and triazole moieties contribute to its ability to inhibit specific enzymes and receptors.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties.
- In Vitro Studies : In a series of experiments involving human cancer cell lines (e.g., HeLa and A549), the compound demonstrated an IC50 value ranging from 1.5 µM to 3.0 µM, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin .
Cell Line | IC50 (µM) | Control (Doxorubicin) |
---|---|---|
HeLa | 1.8 | 0.05 |
A549 | 2.5 | 0.03 |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes relevant to cancer progression and inflammation.
- Kinase Inhibition : It was found to inhibit several kinases involved in cell proliferation and survival pathways, including CDK2 and EGFR with IC50 values of 12 nM and 35 nM respectively .
Antimicrobial Activity
In addition to anticancer properties, preliminary tests suggest that this compound possesses antimicrobial activity against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 8 µg/mL to 32 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Mouse Xenograft Models : In vivo studies using mouse xenograft models of human tumors showed that treatment with the compound resulted in a significant reduction in tumor volume compared to untreated controls. Tumor growth inhibition was observed at doses as low as 10 mg/kg body weight .
- Combination Therapy : A study exploring combination therapy with this compound and existing chemotherapeutics showed enhanced efficacy, leading to improved survival rates in treated animals compared to monotherapy .
Properties
IUPAC Name |
2-ethyl-5-[(4-methoxyphenyl)-(4-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-4-16-21-20-24(22-16)19(25)18(27-20)17(23-11-9-13(2)10-12-23)14-5-7-15(26-3)8-6-14/h5-8,13,17,25H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKYKMXVNGGISZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCC(CC4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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